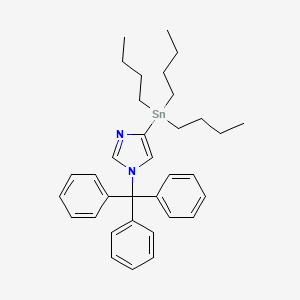

4-(Tributylstannyl)-1-tritylimidazole

Vue d'ensemble

Description

4-(Tributylstannyl)-1-tritylimidazole is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tributylstannyl group attached to the imidazole ring, which is further substituted with a trityl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)-1-tritylimidazole typically involves the stannylation of an imidazole derivative. One common method is the reaction of 1-tritylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Tribut

Activité Biologique

4-(Tributylstannyl)-1-tritylimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C34H44N2Sn. Its structure features a tributyltin group attached to a tritylimidazole moiety, which is key to its biological interactions.

The compound exhibits biological activity through several mechanisms:

- Tautomeric Forms : It can exist in different tautomeric forms, influencing its reactivity and interaction with biological targets.

- Enzyme Interaction : The compound may act as an inhibitor or substrate for various enzymes involved in metabolic pathways, affecting cellular processes such as gene expression and signaling pathways .

Antimicrobial and Antitubercular Properties

Research indicates that this compound serves as a precursor for synthesizing thioquinolines, which have shown non-cytotoxic and selective antitubercular properties. These thioquinolines are being explored for their potential in treating tuberculosis without significant toxicity to host cells.

Effects on Cellular Processes

The compound influences various cellular processes:

- Cell Signaling : It modulates the activity of specific enzymes and proteins, impacting gene expression related to cellular metabolism and stress responses.

- Gene Expression : Studies show that it can alter the expression of genes involved in metabolic pathways, suggesting a role in metabolic regulation .

In Vivo Studies

In animal models, the effects of this compound vary with dosage:

- Lower doses have demonstrated enhanced antitubercular activity.

- Higher doses may lead to toxic effects, including damage to cellular structures and disruption of normal cellular processes .

Developmental Exposure Studies

A study involving zebrafish indicated that exposure to tributyltin compounds (related to the tributyltin moiety in this compound) resulted in significant behavioral changes and reduced survival rates. This highlights the potential neurotoxic effects associated with similar organotin compounds .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound remain largely unexplored. However, its bioavailability may be influenced by its stability and degradation over time. The compound is believed to interact with transporters and binding proteins within cells, affecting its distribution and localization .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C34H44N2Sn |

| Mechanism of Action | Enzyme inhibition, modulation of gene expression |

| Antimicrobial Activity | Precursor for thioquinolines with antitubercular effects |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

| Stability | Degradation affects long-term activity |

Propriétés

IUPAC Name |

tributyl-(1-tritylimidazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N2.3C4H9.Sn/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;3*1-3-4-2;/h1-15,17-18H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZVQAZCALOGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473935 | |

| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208934-35-4 | |

| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.